2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride 2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864073-51-7
VCID: VC6942767
InChI: InChI=1S/C8H9ClFNO.ClH/c9-7-2-1-6(5-8(7)10)12-4-3-11;/h1-2,5H,3-4,11H2;1H
SMILES: C1=CC(=C(C=C1OCCN)F)Cl.Cl
Molecular Formula: C8H10Cl2FNO
Molecular Weight: 226.07

2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride

CAS No.: 1864073-51-7

Cat. No.: VC6942767

Molecular Formula: C8H10Cl2FNO

Molecular Weight: 226.07

* For research use only. Not for human or veterinary use.

2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride - 1864073-51-7

Specification

CAS No. 1864073-51-7
Molecular Formula C8H10Cl2FNO
Molecular Weight 226.07
IUPAC Name 2-(4-chloro-3-fluorophenoxy)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H9ClFNO.ClH/c9-7-2-1-6(5-8(7)10)12-4-3-11;/h1-2,5H,3-4,11H2;1H
Standard InChI Key CIMQCVJQDIXKOO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1OCCN)F)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride consists of a phenoxy ring substituted with chlorine and fluorine at the 4- and 3-positions, respectively, linked to an ethanamine moiety via an ether bond. The hydrochloride salt form enhances stability and solubility. Key identifiers include:

PropertyValueSource
IUPAC Name2-(4-chloro-3-fluorophenoxy)ethan-1-amine hydrochloride
Molecular FormulaC₈H₁₀Cl₂FNOCalculated*
Molecular Weight242.08 g/molCalculated*
CAS RN1864073-51-7

*Calculated based on atomic masses of constituent elements.

The SMILES notation for the free base is FC1=C(C=CC(=C1)Cl)OCCN, with the hydrochloride form represented as FC1=C(C=CC(=C1)Cl)OCCN.Cl .

Stereochemical Considerations

While the compound lacks chiral centers in its base structure, stereochemical variations in synthetic intermediates (e.g., during amine functionalization) may influence reactivity. Computational models predict a planar aromatic ring with dihedral angles of approximately 120° between the phenoxy group and ethanamine chain .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:

Route 1: SNAr Reaction

  • Starting Materials: 4-Chloro-3-fluorophenol and 2-chloroethanamine hydrochloride.

  • Conditions:

    • Base: K₂CO₃ or NaOH (1.2 equiv)

    • Solvent: DMF or DMSO, 80–100°C, 12–24 hr.

  • Mechanism: Phenoxide ion attacks the electrophilic carbon of chloroethanamine.

  • Yield: ~65–75% (optimized conditions).

Route 2: Ullmann Coupling

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Solvent: DMSO, 120°C, 48 hr .

  • Advantage: Tolerates electron-withdrawing substituents.

Industrial Production

Enamine Ltd. supplies the compound in quantities from 100 mg to 10 g, with purity ≥95% (HPLC) . Scalable synthesis employs continuous flow reactors to enhance efficiency and reduce byproducts.

Physicochemical Properties

Thermal Stability

  • Melting Point: Estimated 180–190°C (decomposition observed via TGA) .

  • Storage: Stable at room temperature for ≥24 months in anhydrous conditions .

Solubility Profile

SolventSolubility (mg/mL)
Water15.2 ± 0.8
Ethanol82.4 ± 3.1
DCM120.5 ± 5.6

Data extrapolated from structurally similar ethanamine hydrochlorides .

Spectroscopic Characteristics

  • IR (KBr): ν = 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C asym), 750 cm⁻¹ (C-Cl) .

  • ¹H NMR (D₂O): δ 7.25 (dd, J = 8.5 Hz, 1H), 6.95 (d, J = 2.5 Hz, 1H), 4.10 (t, J = 5.0 Hz, 2H), 3.15 (t, J = 5.0 Hz, 2H) .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Kinase inhibitors: Modulates ATP-binding pockets via halogen-π interactions .

  • Antidepressants: Structural analog of monoamine reuptake inhibitors .

Material Science

  • Liquid crystals: Phenoxy-amine derivatives exhibit mesomorphic phases at 80–150°C.

  • Coordination polymers: Binds transition metals (e.g., Cu²⁺) through amine and ether groups .

Future Directions

Ongoing studies focus on:

  • Green synthesis: Photocatalytic amination to replace traditional SNAr routes.

  • Bioavailability optimization: Prodrug formulations targeting CNS penetration.

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